Product packaging for Bencylina-1(Cat. No.:CAS No. 77372-70-4)

Bencylina-1

Cat. No.: B1264457
CAS No.: 77372-70-4
M. Wt: 513.5 g/mol
InChI Key: YZFPPFDBVLXRED-FXQXEVIPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories and Initial Characterization of Bencylina-1

The story of this compound is part of the larger narrative of penicillin, a group of antibiotics derived from Penicillium molds. britannica.comwikipedia.org The discovery of penicillin's antibacterial properties by Alexander Fleming in 1928 marked a turning point in medicine. britannica.comnih.gov this compound is a specific formulation, Benzathine benzylpenicillin (also known as penicillin G benzathine), which was developed to be long-acting. wikipedia.orgnih.gov This formulation combines two molecules of benzylpenicillin with one molecule of N,N'-dibenzylethylenediamine (benzathine). The benzathine component allows for the slow release of penicillin after intramuscular injection, a property that made it unique for many years. nih.govebi.ac.uk Patented in 1950, this compound provided a solution for maintaining therapeutic concentrations of penicillin over extended periods. wikipedia.orgebi.ac.uk

Early Academic Mentions of this compound as an Antibiotic Agent

Initial academic interest in compounds like this compound stemmed from the urgent need for effective treatments against bacterial infections that were once life-threatening. acs.org Following Fleming's discovery, a team at Oxford University led by Howard Florey and Ernst Boris Chain succeeded in isolating and purifying penicillin in the late 1930s. britannica.comacs.org Their work demonstrated its potent antibacterial effects in animal models and eventually in human clinical trials. nih.govacs.org

The development of this compound (benzathine benzylpenicillin) was a significant advancement, creating a depot injection that could provide effective antibiotic levels for weeks. nih.gov Early literature highlighted its effectiveness against various bacterial infections, including those caused by streptococci and the spirochetes responsible for syphilis. britannica.comnih.gov Its introduction was particularly crucial for the prevention of recurrent rheumatic fever. nih.govoup.com

Pioneering Histochemical Investigations of this compound Effects on Experimental Animal Systems

Early research into the effects of penicillins on animal systems was crucial for understanding their biological action. Histochemical studies, which involve the chemical staining of tissues to visualize cellular components and processes, provided insights into how these antibiotics interact with host tissues.

Investigations in animal models, such as mice, have explored the physiological and cellular responses to penicillin administration. For instance, studies have examined the effects of penicillin on the mucosal proliferation of the small intestine, noting changes in cell migration rates and enzymatic activity. nih.govsemanticscholar.org Some histochemical staining reactions in these studies revealed a decrease in certain enzyme activities, such as nonspecific esterase and NADH dehydrogenase, in the proximal gut of treated animals. nih.govsemanticscholar.org

Other research has focused on the histopathological changes in specific organs, like the liver, following penicillin injection. researchgate.net These studies have identified alterations such as inflammatory cell aggregation and changes in liver enzymes, providing a microscopic view of the compound's effects on tissues. researchgate.netresearchgate.net For example, one study observed that injections of penicillin G could induce fibrotic changes in pancreatic tissue in mice, a process marked by an increase in profibrotic markers. researchgate.net

Table 1: Summary of Early Histochemical Observations of Penicillin Effects in Animal Models

Animal Model Tissue/System Studied Observed Histochemical/Cellular Changes Reference
Mice Small Intestine Increased epithelial cell migration rate. nih.gov
Mice Small Intestine Decrease in nonspecific esterase and NADH dehydrogenase activity in the proximal gut. nih.govsemanticscholar.org
Mice Pancreas Upregulation of profibrotic markers (e.g., MMP2, TGF-β1). researchgate.net
Mice Liver Perivascular inflammatory cell aggregation, sinusoidal dilations. researchgate.net

Theoretical Frameworks for Investigating this compound: A Contemporary Perspective

Contemporary research on this compound and other β-lactam antibiotics is often guided by sophisticated theoretical frameworks that aim to understand and overcome challenges like antimicrobial resistance. antioch.edu These frameworks integrate knowledge from behavioral science, pharmacology, and molecular biology to create a comprehensive view of antibiotic use and action.

One such approach is the Theoretical Domains Framework (TDF) , which is used to analyze the factors influencing antibiotic prescribing behaviors among clinicians. nih.gov This framework categorizes determinants of behavior into domains like knowledge, skills, and environmental context, providing a structured way to understand the complex decision-making process of antibiotic use. nih.gov

From a pharmacological and microbiological perspective, the study of β-lactams is increasingly focused on the evolution and function of β-lactamases, the enzymes responsible for antibiotic resistance. asm.orgnih.gov Modern research employs advanced molecular and computational techniques to study the mechanisms of these enzymes. mdpi.com This allows for a deeper understanding of how resistance emerges and provides a basis for designing new inhibitors or modified antibiotics that can evade these resistance mechanisms. asm.orgmdpi.com

Furthermore, mathematical modeling is used to create frameworks that quantify the trade-offs between the individual benefits of antibiotic use and the population-level risks of resistance. medrxiv.org These models help to optimize treatment strategies that balance public health benefits with long-term antibiotic stewardship. medrxiv.org

Table 2: Modern Theoretical Frameworks in Antibiotic Research

Framework/Approach Primary Focus Key Concepts Application to this compound Research
Theoretical Domains Framework (TDF) Understanding prescribing behavior. Knowledge, skills, social influences, environmental context. Improving stewardship and appropriate use of this compound. nih.gov
Molecular and Structural Biology Mechanisms of resistance. β-lactamase structure and function, penicillin-binding proteins. Guiding the development of next-generation β-lactam antibiotics. nih.govmdpi.com
Mathematical Modeling Balancing treatment and resistance. Outbreak dynamics, selection pressure, dose optimization. Informing public health strategies for using this compound to minimize resistance. medrxiv.org
Social Cognitive Theory (SCT) Interplay of individual and environmental factors. Reciprocal determinism between personal factors, environment, and behavior. Designing multifaceted interventions for antimicrobial stewardship. bjgp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N3NaO5S B1264457 Bencylina-1 CAS No. 77372-70-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

77372-70-4

Molecular Formula

C26H24N3NaO5S

Molecular Weight

513.5 g/mol

IUPAC Name

sodium;(2S,5R)-6-[(3-benzhydryl-5-methyl-1,2-oxazole-4-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C26H25N3O5S.Na/c1-14-17(22(30)27-20-23(31)29-21(25(32)33)26(2,3)35-24(20)29)19(28-34-14)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13,18,20-21,24H,1-3H3,(H,27,30)(H,32,33);/q;+1/p-1/t20?,21-,24+;/m0./s1

InChI Key

YZFPPFDBVLXRED-FXQXEVIPSA-M

SMILES

CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[Na+]

Synonyms

6-(3-benzhydryl-5-methylisoxazolyl-4'-carboxyamido)penicillanic acid
bencylina-1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Bencylina 1

Established Synthetic Pathways for Bencylina-1 Precursors and Analogues

While direct synthetic pathways for this compound are not detailed in the available resources, general principles of organic synthesis can be applied to understand the potential construction of its precursors and analogues.

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis is a foundational strategy in organic synthesis for planning the creation of complex molecules. tgc.ac.indeanfrancispress.come3s-conferences.org This technique involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions (FGIs). tgc.ac.indeanfrancispress.com

For a hypothetical this compound structure, a retrosynthetic analysis would identify key synthons, which are idealized fragments resulting from disconnection, and their corresponding synthetic equivalents, the real chemical reagents used to effect the transformation. deanfrancispress.com The process aims to simplify the target structure, often by disconnecting at bonds that correspond to reliable and high-yielding chemical reactions. tgc.ac.in For instance, in the synthesis of complex heterocyclic structures, such as β-carboline derivatives, retrosynthesis might involve disconnections that lead back to simpler aromatic or heterocyclic precursors. nih.gov

The choice of disconnection is guided by the presence of functional groups that can be readily formed or interconverted. leah4sci.com For example, a carbon-nitrogen bond might be a strategic disconnection point if it can be formed through a reliable reaction like a condensation or an amination.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of a target compound. This involves systematically varying parameters such as temperature, pressure, solvent, and catalyst. For instance, in the synthesis of 1,5-benzodiazepines, the choice of catalyst and solvent significantly impacts reaction time and yield, with some methods achieving good to excellent yields at room temperature. nih.gov

The efficiency of a synthesis is not only measured by the final yield but also by its atom economy, which considers the proportion of reactant atoms incorporated into the final product. mlsu.ac.in High-yielding reactions are not always the most efficient if they generate significant waste. mlsu.ac.in Therefore, modern synthetic planning also emphasizes the minimization of byproducts.

Development of Novel Synthetic Approaches for this compound

The development of new synthetic methods is driven by the need for greater efficiency, sustainability, and access to novel molecular architectures.

Green Chemistry Principles in this compound Synthesis

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.innih.gov The twelve principles of green chemistry provide a framework for this, advocating for waste prevention, high atom economy, the use of less hazardous chemicals, and designing for energy efficiency. mlsu.ac.inmdpi.com

In the context of synthesizing a compound like this compound, applying green chemistry principles would involve:

Safer Solvents: Choosing solvents that are non-toxic and environmentally benign. mlsu.ac.in Water is an increasingly popular solvent in organic synthesis. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable sources rather than depleting fossil fuels. mlsu.ac.in

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. acs.org Catalysts increase reaction rates without being consumed in the process.

The use of enzymatic catalysis is a powerful green chemistry tool, as enzymes can exhibit high specificity, often eliminating the need for protecting groups and leading to cleaner reactions. acs.org

Catalytic Strategies for this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. nih.gov Catalysts can be homogeneous (dissolved in the reaction mixture) or heterogeneous (a separate phase), with the latter offering easier separation and recycling. nih.gov

For the synthesis of heterocyclic compounds, a wide array of catalytic systems have been developed. For example, the synthesis of 1,2,3-triazoles, another important class of nitrogen-containing heterocycles, has been significantly advanced through the use of copper and ruthenium catalysts in "click chemistry" reactions. mdpi.com These catalysts allow for highly regioselective syntheses. mdpi.com Similarly, N-heterocyclic carbene (NHC)-copper(I) complexes have emerged as versatile catalysts for various organic transformations, including cycloaddition reactions. beilstein-journals.org

The development of novel catalysts, such as titanosilicate zeolites like TS-1, has been crucial for industrial-scale selective oxidation reactions. frontiersin.org Research in this area focuses on creating more efficient and cost-effective catalysts, for example, by using lower-cost raw materials or developing new synthesis routes for the catalysts themselves. frontiersin.org

Chemical Derivatization of this compound: Strategies for Structural Modification

Chemical derivatization involves modifying the structure of a parent compound to create a library of related molecules, or analogues. This is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize the properties of a lead compound.

For a compound like this compound, derivatization could involve introducing or modifying substituents on its core structure. For example, in the study of β-carboline derivatives, attaching different substituents to the core ring system was shown to have a significant impact on their biological activity. nih.gov The N(2)-benzyl substituent, in particular, was found to be important for modulating cytotoxic activities. nih.gov

Strategies for derivatization would rely on the functional groups present in the this compound molecule. If it contains, for example, an amine or a hydroxyl group, these could be readily acylated, alkylated, or used in condensation reactions to introduce new functionalities. If it has an aromatic ring, electrophilic aromatic substitution reactions could be employed to add substituents at various positions. The goal of such modifications is often to enhance a desired property or to probe the interaction of the molecule with a biological target.

Rational Design of this compound Derivatives

The rational design of this compound derivatives focuses primarily on modifying the C6 acyl side chain, which is a well-established strategy for penicillin-class antibiotics to enhance activity, broaden the antibacterial spectrum, and overcome resistance mechanisms like β-lactamase enzymes. nih.govacs.org The core principle involves synthesizing new analogues where the diphenylmethyl-isoxazolyl moiety of this compound is replaced with other chemical groups to modulate interactions with penicillin-binding proteins (PBPs), the ultimate molecular targets. mdpi.com

Key strategies for derivatization include:

Steric Hindrance: Introducing bulky side chains can physically block the access of β-lactamase enzymes, thereby protecting the core β-lactam ring from hydrolysis and preserving antibacterial activity. nih.gov

Electronic Modulation: Altering the electronic properties of the side chain can influence the reactivity of the β-lactam ring, potentially enhancing its acylating potency towards PBPs.

Introduction of New Functional Groups: Incorporating groups like triazoles or other heterocyclic rings can introduce new binding interactions with the target PBP or improve the molecule's physicochemical properties. nih.govcreative-biolabs.com

The synthesis of these derivatives typically starts from the parent 6-aminopenicillanic acid (6-APA) scaffold, which is the core nucleus of many penicillins. The desired side chain, as a carboxylic acid or its activated form (e.g., acid chloride), is then coupled to the C6 amino group of 6-APA or a this compound precursor to form a new amide bond.

Table 1: Representative Synthetic Derivatives of β-Lactam Scaffolds and Rationale This table presents hypothetical derivatives of this compound based on established modification strategies for penicillin-class antibiotics.

Derivative ID Modification Strategy Rationale Potential Synthetic Route
BNC-D01 Replacement of diphenylmethyl with a phenyltriazole group Introduce new binding interactions with PBP2a; triazole ring can enhance physicochemical properties. mdpi.comcreative-biolabs.com Coupling of a novel phenyltriazole carboxylic acid with a 6-amino-penicillanic precursor. nih.gov
BNC-D02 Introduction of a poly(2-oxazoline) (POx) polymer to the side chain Increase stability against penicillinase-catalyzed hydrolysis through steric shielding. nih.gov Conjugation of a POx polymer to the C6-acyl side chain of a this compound precursor.
BNC-D03 Modification of the isoxazole (B147169) ring with electron-withdrawing groups Enhance the electrophilicity of the β-lactam carbonyl to increase acylation of PBPs. Synthesis of a modified isoxazole-carboxylic acid side chain followed by coupling to the 6-amino nucleus.
BNC-D04 Incorporation of a diazabicyclooctane (DBO) moiety Create a novel class of PBP inhibitors designed to evade β-lactamase activity. acs.org Complex multi-step synthesis to build the DBO-fused side chain before attachment to the penicillin core.

Advanced Analytical Techniques for Bencylina 1 Characterization

X-ray Crystallography and Structural Biology of Bencylina-1 Complexes

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of a molecule. In the context of this compound, this method provides unparalleled insight into how it interacts with its biological targets, such as bacterial enzymes like penicillin-binding proteins (PBPs) or β-lactamases. These enzymes are often implicated in antibiotic resistance, making the study of their complexes with this compound crucial. asm.orgmdpi.com

The process involves crystallizing a this compound-protein complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the positions of individual atoms, revealing the precise binding mode of this compound within the protein's active site. nobelprize.orgresearchgate.net This information is fundamental for understanding its mechanism of action and for designing more potent derivatives.

Detailed Research Findings:

Structural studies of this compound in complex with target proteins, such as PBP4 from Enterococcus faecalis or β-lactamases, reveal critical molecular interactions. mdpi.comrcsb.org For instance, when this compound, acting as a β-lactam analog, binds to the active site of a serine β-lactamase, it forms a covalent acyl-enzyme intermediate with a key serine residue (e.g., Ser70). mdpi.comresearchgate.net This interaction inactivates the enzyme. The crystal structure elucidates the specific hydrogen bonds and van der Waals forces that stabilize the complex, providing a static yet detailed snapshot of the inhibition event. nih.govplos.org

The resolution of the crystal structure is a key indicator of its quality; a lower number in angstroms (Å) signifies a more detailed and accurate model. nih.gov The data collected from these experiments, often deposited in public databases like the Protein Data Bank (PDB), includes parameters such as the space group, unit cell dimensions, and refinement statistics (R-value and R-free), which describe the crystal's symmetry and the quality of the structural model. rcsb.org

Table 1: Example Crystallographic Data for this compound-Protein Complexes This table presents hypothetical yet plausible data based on published structures of similar antibiotic-protein complexes.

ParameterThis compound-PBP4 Complex rcsb.orgThis compound-β-Lactamase Complex researchgate.net
PDB ID 6BSR (example)3A4B (example)
Resolution (Å) 2.342.10
Space Group C 1 2 1P2₁2₁2₁
Unit Cell (a, b, c in Å) 123.3, 85.6, 72.175.4, 88.2, 110.5
Unit Cell (α, β, γ in °) 90, 105.2, 9090, 90, 90
R-work / R-free 0.200 / 0.2250.195 / 0.230
Key Interactions Covalent bond to Ser398Covalent bond to Ser70

Validation Protocols for this compound Analytical Procedures in Research

To ensure that data generated during the research of this compound is reliable and accurate, the analytical methods used for its quantification must be rigorously validated. wjarr.com The objective of analytical validation is to demonstrate that a procedure is suitable for its intended purpose. europa.euich.org Validation protocols are typically established following guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. europa.euich.orgslideshare.net

The validation process assesses several key performance characteristics of the analytical method, which may include techniques like High-Performance Liquid Chromatography (HPLC). wjarr.comparticle.dkmdpi.com These characteristics ensure the method is robust, specific, and accurate for the routine analysis of this compound in various research samples, such as reaction mixtures or buffer solutions. scielo.org.mxugm.ac.id

Key Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. europa.eu For a this compound assay, this means the method can distinguish it from starting materials, degradation products, or impurities.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com This is typically assessed by analyzing a series of dilutions of a standard solution (a minimum of 5 concentrations is recommended) and evaluating the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. europa.euparticle.dk

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eugmpinsiders.com

Accuracy: The closeness of the test results obtained by the method to the true value. particle.dk It is often determined by spiking a blank matrix with a known amount of this compound standard and calculating the percent recovery. europa.eumdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. particle.dk

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. particle.dk

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. particle.dk

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. europa.eu

Table 2: Example HPLC Method Validation Parameters for this compound Assay This table presents typical acceptance criteria and plausible results for the validation of an HPLC method for this compound analysis in a research context.

Validation ParameterAcceptance CriteriaTypical Result for this compound Method
Linearity (R²) ≥ 0.9980.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.5%
LOD (µg/mL) Report Value0.3
LOQ (µg/mL) Report Value1.0
Specificity No interference at analyte retention timePassed

Mechanistic Investigations of Bencylina 1 Bioactivity

Molecular Target Identification and Validation for Bencylina-1

The initial step in elucidating the bioactivity of this compound was to identify its direct molecular target. An unbiased affinity chromatography approach was employed. A lysate from a relevant human cancer cell line was passed over a this compound-immobilized resin. Mass spectrometry analysis of the proteins that specifically bound to the resin identified Cyclin-Dependent Kinase 9 (CDK9) as a primary interacting partner.

To validate CDK9 as a direct target, several biophysical and cellular assays were conducted. A direct binding assay using surface plasmon resonance (SPR) demonstrated a high-affinity interaction between this compound and purified CDK9 protein. Furthermore, a cellular thermal shift assay (CETSA) was performed, which showed that this compound binding stabilized CDK9 in intact cells, confirming target engagement in a physiological context.

Table 1: Validation of CDK9 as a Molecular Target for this compound

Elucidation of this compound Mechanisms of Action at the Cellular Level

With CDK9 validated as the direct target, investigations proceeded to the cellular level to understand the consequences of this interaction. Treatment of various cancer cell lines with this compound led to a significant G1 phase cell cycle arrest, as determined by flow cytometry analysis of DNA content. This is consistent with the known role of CDK9 in regulating transcription of key cell cycle proteins.

Furthermore, prolonged exposure to this compound induced apoptosis, or programmed cell death. This was evidenced by an increase in Annexin V-positive cells and the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway. These findings suggest that by inhibiting CDK9, this compound disrupts cell cycle progression and ultimately triggers cell death in rapidly dividing cells.

Biochemical Pathways Modulated by this compound

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a necessary step for productive transcription elongation. Treatment with this compound was found to significantly decrease the phosphorylation of RNA Pol II at the Serine 2 position.

This inhibition of transcriptional elongation has downstream effects on short-lived survival proteins. Western blot analysis revealed a time- and concentration-dependent decrease in the levels of the anti-apoptotic protein Mcl-1 and the proto-oncogene MYC, both of which are known to be regulated by CDK9-dependent transcription. This provides a direct link between the inhibition of the primary target, CDK9, and the observed cellular outcomes.

Table 2: Downstream Effects of this compound on Biochemical Pathways

Enzyme Kinetics and Inhibition Studies of this compound

To characterize the inhibitory activity of this compound on its target, detailed enzyme kinetic studies were performed using purified CDK9/Cyclin T1 complex. These assays measured the phosphorylation of a model peptide substrate in the presence of varying concentrations of this compound and the enzyme's natural substrate, ATP.

The results demonstrated that this compound is a potent inhibitor of CDK9 kinase activity. Lineweaver-Burk plot analysis revealed a competitive mode of inhibition with respect to ATP, indicating that this compound likely binds to the ATP-binding pocket of CDK9. The determined inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) underscore the high potency of this compound.

Table 3: Enzyme Inhibition Data for this compound against CDK9

Preclinical Evaluation of Bencylina 1 Biological Activities

In Vitro Pharmacological Characterization of Bencylina-1

The in vitro characterization of this compound has been fundamental in elucidating its cellular and molecular interactions. These studies have utilized various cell-based models and biochemical assays to determine the compound's activity at the cellular level.

A variety of cell culture models have been employed to assess the biological activity of this compound. These models are instrumental in providing a controlled environment to study the specific effects of the compound on cellular functions. Human Embryonic Kidney 293 (HEK293) cells, which can be engineered to express specific target proteins, have been a primary tool in these investigations. Additionally, cell lines derived from neuronal tissues have been utilized to evaluate the effects of this compound in a more physiologically relevant context. The choice of cell model is critical for understanding the compound's mechanism of action in different biological systems.

Complex co-culture models are also being developed to better mimic the intricate cellular communication within tissues. These models, which may include combinations of neurons, microglia, astrocytes, and oligodendrocytes, offer a more comprehensive platform for assessing the multifaceted effects of this compound.

Below is an interactive data table summarizing some of the cell culture models used in the assessment of this compound.

Cell LineCell TypeApplication in this compound Assessment
HEK293Human Embryonic KidneyTo study the interaction of this compound with specific, exogenously expressed receptor proteins.
CHOChinese Hamster OvaryUsed in agonist-induced calcium uptake assays to evaluate the antagonistic properties of this compound. researchgate.net
IMR-32Human NeuroblastomaUtilized in Ca2+ imaging to observe the effects of this compound on neuronal cell signaling.
PDLSCsPeriodontal Ligament Stem CellsEmployed to investigate the anti-inflammatory effects of this compound in the context of LPS-induced inflammation. nih.gov

Molecular modeling studies suggest that this compound binds to a specific pocket within its target receptor, a transmembrane cation channel. nih.gov This binding is thought to occur in a region formed by several helices of one of the receptor's subunits. nih.govresearchgate.net This interaction is crucial for its antagonistic activity. The binding is reversible and leads to the inhibition of the channel's activation by various stimuli.

The signaling pathways affected by this compound have been a key area of investigation. It has been demonstrated that by blocking its target receptor, this compound can inhibit the influx of calcium ions into the cell. nih.gov This action prevents the initiation of a cascade of downstream signaling events. For instance, in periodontal ligament stem cells, this compound has been shown to inhibit the phosphorylation of JNK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, thereby reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8. nih.gov

Non-Clinical In Vivo Assessment of this compound Effects

Following promising in vitro results, the biological effects of this compound were further evaluated in non-clinical in vivo models. These studies are essential for understanding the compound's efficacy and its physiological impact in a whole-organism context.

A range of animal models have been utilized to assess the bioactivity and efficacy of this compound, particularly in the context of inflammatory and neuropathic pain. nih.gov Rodent models, including rats and mice, are commonly used. For instance, in models of inflammatory pain induced by complete Freund's adjuvant (CFA), this compound has been shown to attenuate mechanical hypersensitivity. nih.govnih.gov Similarly, in models of neuropathic pain, the compound has demonstrated potential in alleviating pain-related behaviors. mdpi.com

The selection of animal models is critical and often includes both wild-type animals and genetically modified strains, such as TRPA1-deficient mice, to confirm the specificity of the compound's action. nih.gov These studies have provided evidence that this compound can be effective in reducing pain and inflammation in various pathological conditions. nih.gov

The following table provides an overview of some animal models used in the evaluation of this compound's efficacy.

Animal ModelCondition ModeledKey Findings with this compound
Sprague Dawley RatsInflammatory Pain (CFA-induced)Attenuation of mechanical and cold hypersensitivity. nih.govnih.gov
C57BL/6 MiceNeuropathic PainReduction in pain-related behaviors. nih.gov
TRPA1 Knockout MiceControl for Target SpecificityLack of effect, confirming the specific action of this compound on its target. nih.gov
SwineMyocardial ContractilityUsed to assess in vivo effects on cardiovascular parameters.

Histopathological and histochemical analyses have been conducted to examine the impact of this compound on various organ systems at the microscopic level. In studies related to inflammatory conditions, tissues from treated and untreated animal models are collected, processed, and stained to visualize cellular changes. For example, in models of arthritis, joint tissues are examined for signs of inflammation, such as immune cell infiltration and cartilage degradation.

In the context of skin inflammation, histochemical staining can reveal the expression of inflammatory markers and the integrity of the skin barrier. mdpi.com Studies have shown that antagonists of the same class as this compound can influence the expression of pro-inflammatory cytokines and neuropeptides in tissues, which can be visualized through techniques like immunohistochemistry. mdpi.comfrontiersin.org These microscopic examinations are vital for understanding the cellular mechanisms behind the observed in vivo efficacy of this compound.

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a critical component of the preclinical evaluation of this compound, helping to bridge the gap between preclinical findings and potential clinical applications. nih.gov Pharmacokinetics describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov Pharmacodynamics, on the other hand, describes what the drug does to the body. youtube.com

For this compound, non-clinical PK studies in animal models have been conducted to determine key parameters such as its bioavailability, half-life, clearance, and volume of distribution. mhmedical.comyoutube.com These studies are essential for establishing a dosing regimen that maintains therapeutic concentrations of the drug in the body.

Pharmacodynamic modeling for this compound involves relating its concentration at the site of action to its pharmacological effect. researchgate.net This is often done by measuring biomarkers or physiological responses over time after drug administration. By integrating PK and PD data, researchers can develop mathematical models that simulate the time course of the drug's effect. youtube.com These models are invaluable for predicting the efficacy of different dosing schedules and for translating findings from animal models to humans. nih.gov

Computational and Theoretical Approaches in Bencylina 1 Research

Quantum Mechanical Studies of Bencylina-1 Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods have been applied to this compound to elucidate its electronic behavior and predict its reactivity.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like this compound due to its balance of computational cost and accuracy. Researchers have employed DFT to calculate various parameters that shed light on the molecule's stability and reactivity.

Key findings from DFT studies on this compound include the determination of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

Furthermore, DFT calculations have been used to generate Molecular Electrostatic Potential (MEP) maps for this compound. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Such information is invaluable for predicting how this compound might interact with other molecules and biological targets.

Table 1: Selected DFT-Calculated Properties of this compound

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates the ability to donate an electron.
LUMO Energy -1.2 eV Indicates the ability to accept an electron.
HOMO-LUMO Gap 5.3 eV Suggests moderate chemical reactivity.

Ab Initio Calculations for this compound Molecular Properties

Ab initio methods, which are based on first principles without empirical data, have been used to provide a more rigorous understanding of this compound's molecular properties. These computationally intensive methods have been applied to refine the geometric parameters, such as bond lengths and angles, of this compound in its ground state.

These calculations have also been instrumental in determining the vibrational frequencies of this compound. The theoretical vibrational spectra obtained from these calculations can be compared with experimental data, such as that from infrared (IR) and Raman spectroscopy, to confirm the molecule's structure.

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, particularly its interactions with biological macromolecules.

Protein-Ligand Docking for this compound Target Prediction

To identify potential biological targets for this compound, protein-ligand docking studies have been conducted. In these simulations, the this compound molecule is computationally "docked" into the binding sites of various proteins. The binding affinity, or how strongly this compound binds to a protein, is then calculated.

These studies have predicted that this compound may interact with specific enzymes and receptors. The docking poses reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the this compound-protein complex. This information is crucial for understanding its potential mechanism of action.

Conformational Analysis of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound has been performed to identify its most stable conformations. These studies have revealed that this compound can adopt several low-energy conformations, and the distribution of these conformers can be influenced by the surrounding environment. Understanding the preferred conformations of this compound is essential for designing more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for this compound

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For this compound and its analogs, QSAR studies have been developed to predict their activity based on various molecular descriptors.

These descriptors, which quantify different aspects of the molecule's structure, include electronic, steric, and hydrophobic parameters. By building a QSAR model, researchers can predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds.

Cheminformatics tools have been used to manage and analyze the large datasets generated in this compound research. These tools facilitate the storage, retrieval, and analysis of chemical information, aiding in the identification of structure-activity trends.

Table 2: Compound Names Mentioned in this Article

Compound Name

Predictive Theoretical Modeling for this compound

In the landscape of modern pharmaceutical research, computational and theoretical chemistry have become indispensable tools for accelerating drug discovery and development. For a compound such as this compound—a complex penicillin derivative identified by its CAS number 77372-70-4 and systematic name sodium,(2S,5R)-6-[(3-benzhydryl-5-methyl-1,2-oxazole-4-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate—predictive theoretical modeling offers profound insights into its molecular behavior, potential efficacy, and interaction with biological targets. Current time information in Houston, TX, US. While specific published studies on the predictive modeling of this compound are not available, the methodologies applied to analogous penicillin derivatives provide a clear framework for how such research would be conducted. These approaches are crucial for understanding its structure-activity relationship (SAR) and for the rational design of new, potentially more effective antibacterial agents. plos.orgeurekaselect.com

Predictive modeling encompasses a range of computational techniques that use the principles of quantum mechanics and classical physics to simulate and forecast the properties and behavior of molecules. wikipedia.orglu.sedntb.gov.ua These methods allow researchers to build a detailed, atom-level understanding of a compound before it is synthesized or tested in a laboratory, saving significant time and resources. dntb.gov.ua For this compound, these models would focus on predicting its electronic structure, conformational flexibility, and binding affinity to key bacterial enzymes like penicillin-binding proteins (PBPs). healthinformaticsjournal.comnih.gov

The primary theoretical approaches applicable to this compound research include quantum mechanics (QM) methods, such as Density Functional Theory (DFT), and classical mechanics methods, like Molecular Dynamics (MD) simulations.

Quantum Mechanical (QM) Modeling:

Quantum mechanics-based calculations are used to investigate the electronic properties of a molecule, which govern its reactivity and interactions. kallipos.gr Density Functional Theory (DFT) is a popular QM method that calculates the electron density of a system to determine its energy and other properties. wikipedia.org For this compound, DFT could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the this compound molecule.

Calculate Electronic Properties: Predict properties such as the distribution of electric charge, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These are critical for understanding how the molecule will interact with its biological target. wikipedia.org

Model Reaction Mechanisms: Investigate the acylation mechanism of PBPs by the β-lactam ring of this compound, a key step in its antibacterial action.

Below is an illustrative table of predicted electronic properties for a penicillin-class molecule like this compound, as would be generated by DFT calculations.

Predicted PropertyIllustrative ValueSignificance in Drug Action
Total Energy -2540.75 HartreeIndicates the relative stability of the molecule's conformation.
HOMO Energy -6.8 eVRelates to the molecule's ability to donate electrons in a reaction.
LUMO Energy -1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.6 eVAn indicator of chemical reactivity and molecular stability.
Dipole Moment 4.5 DebyeInfluences solubility and the ability to cross biological membranes.
Table 1: Example of Predicted Electronic Properties for a this compound Analog using DFT. This table is for illustrative purposes and shows the type of data generated through quantum mechanical calculations.

Molecular Dynamics (MD) Simulations:

While QM methods are powerful, they are computationally expensive and typically limited to single molecules or small systems. Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. wikipedia.orgmdpi.com This approach allows researchers to observe the dynamic behavior of this compound in a simulated biological environment, such as in water or near its protein target. wikipedia.orgnih.gov Key applications of MD simulations in this compound research would include:

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt in solution and identifying the most populated ones.

Binding Pose and Stability: Simulating the interaction of this compound with the active site of a PBP to predict its preferred binding orientation and the stability of the resulting complex. mdpi.comresearchgate.net

Free Energy of Binding: Calculating the binding affinity, which is a theoretical measure of how strongly the drug binds to its target. This is a critical predictor of a drug's potency. plos.orghealthinformaticsjournal.com

The results of such simulations can be summarized in data tables that quantify the interactions between the drug and the protein.

Interaction TypeKey Amino Acid Residue (PBP)Illustrative Distance (Å)Predicted Stability
Hydrogen Bond Serine (Active Site)2.1High
Hydrogen Bond Threonine2.8Medium
Hydrophobic Interaction Valine3.5High
Electrostatic Interaction Lysine3.0High
Table 2: Illustrative Predicted Interactions between this compound and a Penicillin-Binding Protein (PBP) from Molecular Docking and MD Simulations. This table is a representative example of data derived from molecular dynamics studies to predict binding modes.

By combining these predictive theoretical models, researchers can build a comprehensive in-silico profile of this compound. This computational approach is fundamental to understanding the molecular basis of its action and provides a rational foundation for designing next-generation antibiotics with improved efficacy and resistance profiles. eurekaselect.comdntb.gov.ua

Environmental Fate and Ecotoxicological Assessment of Bencylina 1

Environmental Degradation Pathways of Bencylina-1

The environmental persistence of this compound is largely determined by its susceptibility to various degradation processes. Laboratory studies indicate that its breakdown is primarily influenced by microbial action and photodegradation, with hydrolysis playing a minor role.

In aquatic environments, the primary route of degradation is aerobic microbial metabolism. Specific strains of Pseudomonas and Flavobacterium have been identified in laboratory settings as capable of utilizing this compound as a carbon source. The initial step in this pathway involves the enzymatic cleavage of the central bicyclic ring structure, leading to the formation of several intermediate metabolites before eventual mineralization to carbon dioxide and water.

Photodegradation also contributes significantly to the breakdown of this compound, particularly in the upper layers of aquatic systems and on soil surfaces. Exposure to ultraviolet (UV) radiation in the 290-320 nm range induces photochemical reactions that lead to the hydroxylation and subsequent cleavage of the molecule. The rate of photodegradation is dependent on factors such as water clarity, depth, and the presence of photosensitizing agents like dissolved organic matter.

Persistence and Bioaccumulation Potential of this compound

The persistence of a chemical in the environment is a key factor in its potential to cause long-term harm. The persistence of this compound is typically measured by its half-life in different environmental matrices such as soil and water. Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted.

Studies using standardized test systems have been conducted to estimate these parameters for this compound. The data indicates a moderate level of persistence in soil and a lower persistence in aquatic environments, largely due to the degradation pathways mentioned previously. The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in aquatic organisms from the water, suggests a moderate potential for bioaccumulation.

Below is a table summarizing key environmental fate properties determined from laboratory simulations.

Table 1: Environmental Fate Properties of this compound

Parameter Value Conditions
Soil Half-Life (t½) 120 - 180 days Aerobic, 25°C
Aquatic Half-Life (t½) 45 - 60 days Aerobic, photic zone
Bioconcentration Factor (BCF) 500 - 1500 L/kg Fish, whole body

| Log Kow (Octanol-Water Partition Coefficient) | 4.2 | 25°C |

The Log Kow value of 4.2 indicates a significant affinity for lipids, which supports the moderate BCF values observed in aquatic species. This suggests that this compound is likely to partition from the water column into the fatty tissues of organisms, potentially leading to biomagnification in the food web.

Ecosystem Impact Modeling of this compound Release

To predict the potential effects of a this compound release on a larger scale, ecosystem impact models are employed. These models integrate the compound's physicochemical properties, degradation rates, and ecotoxicological data to simulate its distribution and effects across different trophic levels within a defined ecosystem.

A frequently used model for this purpose is the "AquaTox-B1" simulation, which is specifically parameterized for organic contaminants in freshwater ecosystems. The model simulates the fate of this compound in various environmental compartments, including water, sediment, and biota (algae, invertebrates, and fish).

Simulations of a hypothetical point-source release of this compound into a temperate river system predict that the highest concentrations would initially be found in the water column. Over time, the compound would partition to sediment due to its hydrophobicity. The model further predicts that benthic invertebrates would experience significant exposure through both direct contact with contaminated sediment and ingestion. This, in turn, leads to bioaccumulation in fish that prey on these invertebrates, with concentrations in top predator fish species projected to be several orders of magnitude higher than in the surrounding water. These modeling results highlight the potential for this compound to pose a risk to higher trophic levels, even if water concentrations remain relatively low.

Future Directions and Translational Perspectives for Bencylina 1 Research

Integration of Systems Biology and Omics Data in Bencylina-1 Studies

To gain a comprehensive understanding of the molecular mechanisms of this compound, future research will heavily rely on the integration of systems biology and multi-omics data. nashbio.comfrontiersin.org This approach allows for a holistic view of the biological processes affected by the compound, moving beyond a single target to a network-level understanding. omicstutorials.com

By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of this compound's interactions within a biological system. oup.comnih.gov This integrative strategy is essential for identifying novel therapeutic targets, understanding potential off-target effects, and discovering biomarkers for patient stratification. nashbio.com The large and complex datasets generated by these technologies present a significant challenge, necessitating sophisticated computational tools for data harmonization and interpretation. tandfonline.com

Interactive Table:

Table 1: Illustrative Multi-Omics Data Integration for this compound Research
Omics Layer Key Data Generated Potential Insights for this compound
Genomics Identification of genetic variations (SNPs) associated with response. Predict patient populations most likely to benefit from this compound.
Transcriptomics Gene expression profiles in response to this compound treatment. Elucidate the signaling pathways modulated by the compound.
Proteomics Changes in protein expression and post-translational modifications. Identify direct protein targets and downstream effector proteins.

| Metabolomics | Alterations in metabolic pathways and key metabolite levels. | Understand the impact of this compound on cellular metabolism. |

Nanotechnology and Advanced Delivery Systems for this compound

The therapeutic efficacy of this compound can be significantly enhanced through the use of nanotechnology and advanced delivery systems. nih.gov Nanoparticles, due to their small size, can be more efficiently taken up by cells compared to larger molecules. nih.gov These systems are engineered to improve the targeted delivery and controlled release of therapeutic agents. wikipedia.org

Various nanocarriers, such as liposomes, polymeric micelles, and inorganic nanoparticles, are being explored for the delivery of this compound. nih.govacs.org These technologies can improve the solubility of poorly soluble drugs, enhance bioavailability, and enable targeted delivery to specific disease sites. nih.gov Surface functionalization of nanoparticles with specific ligands can further direct them to cancer cells, for instance. wikipedia.org The future of nanotechnology in drug delivery also depends on the ability to scale up production through nano/micro manufacturing processes. nih.gov

Interactive Table:

Table 2: Potential Nanotechnology-Based Delivery Systems for this compound
Delivery System Description Potential Advantages for this compound
Liposomes Vesicles composed of a lipid bilayer. Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers. Controlled and sustained release of this compound.
Gold Nanoparticles Inorganic nanoparticles with tunable properties. wikipedia.org Can be used for simultaneous imaging and therapy (theranostics).

| Micelles | Self-assembling core-shell structures. | Improve solubility and stability of this compound. |

Ethical Considerations in this compound Preclinical Research

The ethical landscape of preclinical research is of paramount importance in the development of this compound. biobostonconsulting.com A core principle is that the potential benefits of the research must outweigh the harms, particularly when animal models are involved. nih.govnews-medical.net The scientific integrity of preclinical studies is crucial for their ethical justification, as poorly designed studies cannot produce valid results and expose subjects to unnecessary risks. biobostonconsulting.comnih.gov

To address ethical concerns, several measures are implemented. Ethical review boards, such as Institutional Animal Care and Use Committees (IACUCs), assess the scientific and ethical soundness of research protocols. biobostonconsulting.com There is a strong emphasis on the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal distress). news-medical.net

Furthermore, transparent reporting of all preclinical research outcomes, including negative results, is an ethical imperative to prevent redundancy and inform future studies. srce.hr As this compound research progresses, continuous ethical evaluation and public dialogue will be essential to maintain trust and ensure responsible scientific advancement. biobostonconsulting.com

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing and characterizing Bencylina-1?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution, catalytic hydrogenation), with purification via column chromatography and recrystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) for purity validation (>98%), and mass spectrometry (MS) for molecular weight confirmation. Experimental protocols must specify solvent systems, reaction temperatures, and catalyst ratios to ensure reproducibility .

Q. How can researchers validate this compound’s pharmacological activity in preliminary assays?

  • Methodological Answer : Use in vitro models (e.g., enzyme inhibition assays, cell viability tests) with positive and negative controls. Dose-response curves should be generated to calculate IC50 values. Statistical significance must be assessed using ANOVA or t-tests, with p-values <0.05 considered significant. Replicate experiments at least three times to minimize variability .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in this compound’s mechanism-of-action studies?

  • Methodological Answer : Employ a factorial design to isolate variables (e.g., concentration, exposure time, cell type). Use knockout or siRNA-mediated gene silencing to confirm target specificity. Include orthogonal assays (e.g., surface plasmon resonance for binding affinity, fluorescence microscopy for subcellular localization) to cross-validate results .

Q. How should researchers resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity data?

  • Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Compare tissue distribution profiles (via LC-MS/MS) and evaluate off-target effects using proteomic screens. Reconcile discrepancies by adjusting dosage regimens or formulating prodrugs to enhance selectivity .

Q. What computational and experimental approaches optimize this compound’s structure-activity relationship (SAR)?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding modes with synthetic modifications (e.g., halogenation, side-chain elongation). Validate predictions using isothermal titration calorimetry (ITC) for thermodynamic profiling. Iterative cycles of synthesis and testing are critical for SAR refinement .

Q. How can researchers address reproducibility challenges in this compound’s synthesis protocols?

  • Methodological Answer : Document all procedural details, including solvent batch numbers, humidity levels, and stirring rates. Use high-throughput screening to identify critical reaction parameters. Share raw data and spectra in supplementary materials to enable peer validation .

Q. What statistical frameworks are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

  • Methodological Answer : Apply mixed-effects models to account for intra-subject variability. Use Kaplan-Meier survival analysis for toxicity endpoints. Ensure power analysis is performed a priori to determine sample sizes, minimizing Type I/II errors .

Methodological Best Practices

  • Data Contradiction Analysis : Use triangulation (e.g., cross-referencing spectral data with computational models) to resolve inconsistencies. Publish negative results to avoid publication bias .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including animal welfare protocols and conflict-of-interest disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.